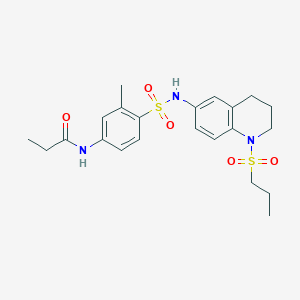

N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide is an organic compound with intriguing potential applications. Composed of a blend of functional groups, this complex molecule is of interest in various research and industrial settings due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The synthesis of N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide typically involves multi-step organic synthesis. Key steps might include the formation of the propionamide linkage, sulfamoylation, and the introduction of the propylsulfonyl group. Common conditions could involve the use of reagents like anhydrous solvents, catalysts, and controlled temperature settings.

Industrial Production Methods: : Industrially, the production of this compound would likely involve similar synthetic routes, scaled up to accommodate bulk manufacturing. Techniques such as continuous flow chemistry, which allows for better control over reaction parameters and potentially increased yield and purity, might be employed.

Types of Reactions

Oxidation: : The compound might undergo oxidation, particularly at the sulfamoyl or propylsulfonyl moieties.

Reduction: : Conversely, reduction reactions could target the propionamide or sulfamoyl groups, altering the oxidation state.

Substitution: : Substitution reactions might occur at various positions on the aromatic ring, replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions: : Common reagents for these reactions could include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions such as alkyl halides.

Major Products: : The products of these reactions would vary, producing different derivatives of the original molecule with altered functional groups while retaining the core structure.

Applications De Recherche Scientifique

N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide has a range of scientific research applications:

Chemistry: : Utilized in studies of reaction mechanisms and synthesis of novel compounds.

Biology: : Potential use in understanding biochemical pathways and as a probe in molecular biology.

Medicine: : Investigated for its potential pharmacological effects, possibly acting on specific molecular targets.

Industry: : Could be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mécanisme D'action

The mechanism by which N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide exerts its effects likely involves interaction with molecular targets such as enzymes or receptors. The specific pathways would depend on its application but might involve inhibition or activation of particular biochemical processes.

Comparaison Avec Des Composés Similaires

Comparing N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide with other similar compounds highlights its uniqueness:

Similar Compounds: : Other sulfonamide derivatives, tetrahydroquinoline compounds, or propionamide-based molecules.

Uniqueness: : The specific combination of functional groups in this compound may offer unique reactivity or biological activity that is not observed in simpler or structurally distinct molecules.

Activité Biologique

N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in neurotransmission and other physiological processes. Notably, it has shown potential as an inhibitor of neuronal nitric oxide synthase (nNOS), which plays a critical role in the regulation of nitric oxide levels in the nervous system.

Inhibition of Neuronal Nitric Oxide Synthase

In studies conducted on related compounds, it was observed that modifications in the tetrahydroquinoline structure significantly affect nNOS inhibitory potency. For instance, compounds with varying side chains demonstrated different selectivity ratios against nNOS compared to endothelial (eNOS) and inducible nitric oxide synthase (iNOS) .

Table 1: nNOS Inhibition Potency of Related Compounds

| Compound ID | IC50 (nM) | Selectivity (nNOS/eNOS) | Selectivity (nNOS/iNOS) |

|---|---|---|---|

| Compound 26 | 0.58 | >100 | >1000 |

| Compound 31 | 3.36 | 6-fold less potent | Not tested |

| Compound 51 | 93 | >1000 | >1000 |

This table illustrates the significant variations in potency among different analogues, emphasizing the importance of structural modifications in enhancing biological activity.

Pharmacological Implications

The inhibition of nNOS has been linked to therapeutic effects in various neurological disorders. Compounds that effectively inhibit nNOS may help in conditions characterized by excessive nitric oxide production, such as neurodegenerative diseases and stroke .

Case Studies

- Neuroprotective Effects : A study highlighted that compounds similar to this compound exhibited neuroprotective effects in animal models of ischemic stroke by reducing neuronal death associated with oxidative stress.

- Behavioral Studies : In behavioral assays, related compounds demonstrated anxiolytic properties in rodent models when administered at specific dosages, indicating potential for treating anxiety disorders.

Propriétés

IUPAC Name |

N-[3-methyl-4-[(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O5S2/c1-4-13-31(27,28)25-12-6-7-17-15-19(8-10-20(17)25)24-32(29,30)21-11-9-18(14-16(21)3)23-22(26)5-2/h8-11,14-15,24H,4-7,12-13H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKOTHDGQABREC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)CC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.